molecular formula C7H10N10 B13995605 6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine) CAS No. 4128-92-1

6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine)

Cat. No.: B13995605
CAS No.: 4128-92-1
M. Wt: 234.22 g/mol
InChI Key: XUXPREDWFVYYBB-UHFFFAOYSA-N
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Description

6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) is a chemical compound with the molecular formula C7H10N10. It is also known by its IUPAC name, 6,6’-Methylenebis(1,3,5-triazine-2,4-diamine). This compound is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. It is commonly used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) typically involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:

Cyanuric chloride+Ammonia6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine)\text{Cyanuric chloride} + \text{Ammonia} \rightarrow \text{6,6'-Methanediylbis(1,3,5-triazine-2,4-diamine)} Cyanuric chloride+Ammonia→6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine)

Industrial Production Methods

In industrial settings, the production of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different derivatives.

    Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) involves its interaction with specific molecular targets. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Methanediylbis(1,3,5-triazine-2,4-diamine) is unique due to its methylene bridge, which provides distinct chemical properties and reactivity compared to other triazine derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

4128-92-1

Molecular Formula

C7H10N10

Molecular Weight

234.22 g/mol

IUPAC Name

6-[(4,6-diamino-1,3,5-triazin-2-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H10N10/c8-4-12-2(13-5(9)16-4)1-3-14-6(10)17-7(11)15-3/h1H2,(H4,8,9,12,13,16)(H4,10,11,14,15,17)

InChI Key

XUXPREDWFVYYBB-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=NC(=N1)N)N)C2=NC(=NC(=N2)N)N

Origin of Product

United States

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